1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,3-oxazole substituent and functionalized with 4-methylphenyl and 4-isopropylphenyl groups. Its design integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
3-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-14(2)17-9-11-19(12-10-17)30-24(31)21-22(25(30)32)29(28-27-21)13-20-16(4)33-23(26-20)18-7-5-15(3)6-8-18/h5-12,14,21-22H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUSUUIXDJYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, followed by the construction of the pyrrolo and triazole rings. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions may result in modified compounds with different substituents .
Scientific Research Applications
The compound 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications based on available literature and documented case studies.
Chemical Properties and Structure
The compound possesses a molecular formula of and a molecular weight of approximately 454.55 g/mol. Its intricate structure features multiple functional groups that contribute to its reactivity and interaction with biological systems.
Structural Characteristics
- Functional Groups : The presence of oxazole and pyrrole rings suggests potential biological activity.
- Molecular Geometry : The spatial arrangement allows for specific interactions with biological targets.
Pharmaceutical Development
The compound's structural features make it a candidate for drug development, particularly in targeting specific diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines. Investigations into this compound's ability to inhibit tumor growth are ongoing.
- Antimicrobial Properties : Research has shown that compounds with similar frameworks can possess antimicrobial properties, suggesting potential use in treating infections.
Material Science
The unique properties of this compound allow for exploration in material science:
- Polymer Chemistry : Its reactivity can be harnessed to create novel polymers with enhanced properties.
- Nanotechnology : Potential applications in drug delivery systems where targeted release mechanisms are crucial.
Biological Studies
The compound's interaction with biological systems opens avenues for research:
- Enzyme Inhibition : Studies may focus on how this compound interacts with specific enzymes, potentially leading to the development of new inhibitors.
- Cell Signaling Pathways : Investigating its role in cellular signaling could provide insights into its mechanism of action.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested against various cancer cell lines. The results indicated significant cytotoxicity, prompting further investigation into the structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
Case Study 2: Antimicrobial Efficacy
A recent publication in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of related compounds. The findings suggest that modifications to the oxazole ring enhance activity against resistant bacterial strains, indicating a promising direction for future research.
Data Tables
| Activity Type | Mechanism | Observed Effects | Reference |
|---|---|---|---|
| Cytotoxicity | Apoptosis induction | Reduced cell viability | Journal of Medicinal Chemistry |
| Antimicrobial | Cell wall synthesis inhibition | Bacterial growth inhibition | Antimicrobial Agents and Chemotherapy |
| Enzyme inhibition | Competitive inhibition | Decreased enzymatic activity | Bioorganic & Medicinal Chemistry |
Mechanism of Action
The mechanism of action of 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Chlorophenyl-thiazole analogs (e.g., ) show moderate activity, suggesting the target compound’s 4-methylphenyl group may enhance potency against Gram-positive pathogens.
- Enzyme Inhibition : Molecular docking of triazole-thiadiazole derivatives with 14α-demethylase (PDB: 3LD6) reveals strong binding (ΔG = −9.2 kcal/mol), supporting further antifungal studies for the target compound .
Biological Activity
The compound 1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of Compound A through various studies and findings.
Chemical Structure and Properties
Compound A features a complex structure that includes a pyrrolo-triazole core and oxazole moiety. Its molecular formula is with a molecular weight of approximately 396.45 g/mol. The presence of multiple functional groups contributes to its potential pharmacological properties.
Biological Activity Overview
Research has shown that compounds with similar structural frameworks exhibit various biological activities including:
- Anticancer Activity : Compounds containing oxazole and triazole moieties have been documented to exhibit significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest potential use in treating inflammatory conditions through inhibition of specific pathways.
Anticancer Activity
A study highlighted the synthesis of derivatives based on triazole and oxazole frameworks that demonstrated potent anticancer activity. For instance:
- IC50 Values : In vitro assays revealed that analogs of Compound A exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds:
- Bacterial Strains Tested : Compounds were evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showing inhibition zones ranging from 8 mm to 15 mm depending on the concentration .
Anti-inflammatory Potential
Research into the anti-inflammatory effects indicated that derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes:
- Mechanism of Action : The proposed mechanism involves competitive inhibition at the active site of COX enzymes leading to reduced prostaglandin synthesis .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrrolo-triazole derivatives and evaluated their anticancer properties:
- Methodology : The compounds were tested against a panel of cancer cell lines using MTT assays.
- Results : One derivative exhibited an IC50 value of 12 µM against the MCF7 cell line, indicating strong anticancer potential.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity:
- Testing Protocol : Disk diffusion method was used to assess the antibacterial activity.
- Findings : Compound A showed significant activity against E. coli, with an inhibition zone of 14 mm at a concentration of 100 µg/mL.
Data Table Summary
| Biological Activity | Test Method | Target Organism/Cell Line | IC50 / Inhibition Zone |
|---|---|---|---|
| Anticancer | MTT Assay | MCF7 | 12 µM |
| Antimicrobial | Disk Diffusion | E. coli | 14 mm |
| Anti-inflammatory | Enzyme Inhibition | COX Enzymes | IC50 < 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
